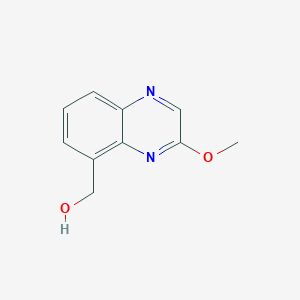

(3-Methoxyquinoxalin-5-yl)methanol

Description

(3-Methoxyquinoxalin-5-yl)methanol is a quinoxaline derivative featuring a methoxy group at position 3 and a hydroxymethyl group at position 5. Quinoxalines are nitrogen-containing heterocycles known for their versatility in medicinal chemistry, materials science, and agrochemical applications.

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

(3-methoxyquinoxalin-5-yl)methanol |

InChI |

InChI=1S/C10H10N2O2/c1-14-9-5-11-8-4-2-3-7(6-13)10(8)12-9/h2-5,13H,6H2,1H3 |

InChI Key |

DIGFZXLQKKRSNC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=CC=C2N=C1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One common method for synthesizing quinoxaline derivatives involves the condensation of an aryl 1,2-diamine with α-diketones.

Oxidative Coupling: Another method involves the oxidative coupling of epoxides with ene-1,2-diamines. This method is advantageous due to its mild reaction conditions and high yields.

Ugi-Based Reactions: Ugi-based reactions are also employed for the synthesis of quinoxaline derivatives.

Industrial Production Methods: Industrial production of quinoxaline derivatives often involves metal-catalyzed reactions. For example, nanoparticle-supported cobalt catalysts, Ga(ClO₄)₃, and Fe(ClO₄)₃ have been used to catalyze the synthesis of quinoxalines . These methods are preferred for their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxaline forms.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide and various alkyl halides.

Major Products:

Oxidation: Quinoxaline-5-carboxylic acid derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

Chemistry: (3-Methoxyquinoxalin-5-yl)methanol is used as an intermediate in the synthesis of various quinoxaline derivatives, which are important in the development of new pharmaceuticals .

Biology: Quinoxaline derivatives have shown significant biological activities, including antibacterial and antifungal properties . They are being studied for their potential use in treating infections caused by resistant bacterial strains .

Medicine: In medicine, quinoxaline derivatives are being explored for their anticancer properties. They have shown promise in inhibiting the growth of cancer cells and inducing apoptosis .

Industry: In the industrial sector, quinoxaline derivatives are used as building blocks for the synthesis of dyes, pigments, and other organic materials .

Mechanism of Action

The mechanism of action of (3-Methoxyquinoxalin-5-yl)methanol and its derivatives involves interaction with various molecular targets and pathways. For example, some quinoxaline derivatives inhibit the activity of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism . This inhibition can lead to reduced blood sugar levels, making these compounds potential candidates for treating diabetes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key differences between (3-Methoxyquinoxalin-5-yl)methanol and structurally related compounds from the literature:

Key Observations:

Core Heterocycle Variations: The target compound uses a quinoxaline core, whereas compounds like 7a/7b are based on thiophene-pyrazole hybrids.

Functional Group Impact: The methoxy group in the target compound may enhance lipophilicity compared to the hydroxyquinoxaline derivatives in , which could increase solubility in polar solvents. Thiophene-based compounds (7a/7b ) feature cyano or ester groups, which are electron-withdrawing and may alter reactivity in nucleophilic substitutions.

Synthetic Strategies: The use of sulfur and malononitrile in suggests a focus on synthesizing electron-deficient thiophene systems, whereas quinoxaline derivatives in likely employ condensation reactions to form thiadiazole or triazole linkages.

Biological and Chemical Implications: Thiadiazole and triazole rings ( ) are known for antimicrobial and enzyme-inhibitory properties, whereas the hydroxymethyl group in the target compound could make it a candidate for prodrug design or polymer precursors.

Research Findings and Gaps

- Spectral Characterization : All compounds in the evidence rely on NMR and IR for structural confirmation, suggesting these methods are standard for heterocyclic systems .

- Biological Activity: While the target compound’s applications are unspecified, hydroxyquinoxaline derivatives in are often explored for antimicrobial or anticancer activity. The absence of sulfur in the target compound may reduce metal-binding capacity compared to thiadiazole/triazole analogs.

- Synthetic Challenges: The target compound’s hydroxymethyl group may require protective strategies during synthesis, unlike the cyano/ester groups in , which are more stable under reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.